Dielectric Constant Advantage Over La₂O₃
Hexagonal-phase Nd₂O₃ thin films exhibit a dielectric constant (k) in the range of 17–21, with estimates suggesting values up to ~27 for optimal crystallinity. This significantly exceeds the dielectric constant of amorphous Nd₂O₃ (k ~11), cubic Nd₂O₃ (k ~13.6–15.4), and La₂O₃-doped composite systems where La₂O₃ substitution reduces k [1][2]. In direct comparison, Nd₂O₃-doped nanofiber composites achieve a dielectric constant of ~16 at 1 Hz and 30 °C, versus ~6 for analogous La₂O₃-doped composites, confirming the higher polarizability of Nd³⁺ ions [3].
| Evidence Dimension | Dielectric constant (k) at low frequency (1 Hz, 30 °C) |
|---|---|
| Target Compound Data | ~16 (Nd₂O₃-doped SNF/PMMA composite) |
| Comparator Or Baseline | ~6 (La₂O₃-doped SNF/PMMA composite) |
| Quantified Difference | ~2.7× higher k for Nd₂O₃-doped system |
| Conditions | Electrospun SNF/PMMA nanofibers, 1 Hz, 30 °C |
Why This Matters
Higher dielectric constant enables thinner gate oxide layers in microelectronics, reducing leakage current and improving device scaling; procurement for high-k applications should prioritize Nd₂O₃ over La₂O₃ based on this quantified advantage.
- [1] Busani et al., 'Structural Effects in the Dielectric Constant of Rare-Earth Oxides: Nd2O3', MRS Proc., 2006, https://www.semanticscholar.org/paper/Structural-Effects-in-the-Dielectric-Constant-of-Busani-Devine/1505107c3d8d4350ac010e4d643b36ac18aee25e View Source
- [2] Pan et al., 'Structural and electrical properties of neodymium oxide high-k gate dielectrics', Appl. Phys. Lett. 89, 232908 (2006), https://pubs.aip.org/aip/apl/article-abstract/89/23/232908/144686 View Source
- [3] Yeon et al., 'Electrospun SNF/PMMA Nanofibers Doped with La2O3 and Nd2O3 for Energy Applications in Electronic Devices', J. Electron. Mater., 2025, https://link.springer.com/article/10.1007/s11664-025-11013-x View Source
